molecular formula C10H7ClFN3O2 B2525932 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 512823-37-9

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2525932
CAS No.: 512823-37-9
M. Wt: 255.63
InChI Key: VOXUENUVWRWCBX-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-fluorobenzyl group attached to a nitro-pyrazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and oxidizing agents like potassium permanganate.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a nitro-pyrazole ring with a chloro-fluorobenzyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXUENUVWRWCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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